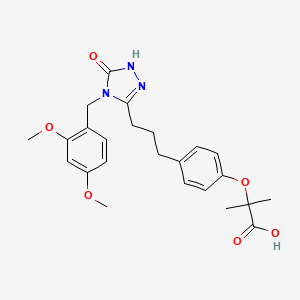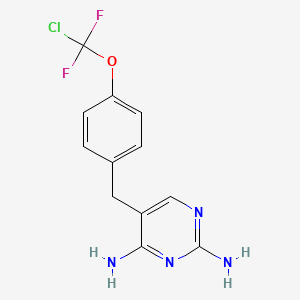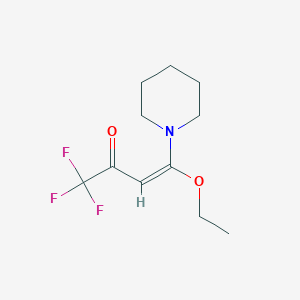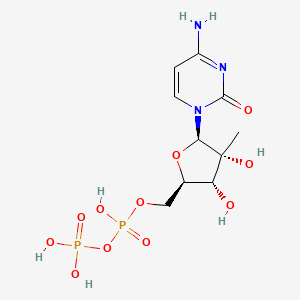
(R)-Methyl azepane-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Methyl azepane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67100 g/mol. It is a derivative of azepane, a seven-membered heterocyclic amine, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azepane or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions, including esterification and hydrochlorination.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(R)-Methyl azepane-4-carboxylate hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying biological processes and interactions.
Medicine: In drug discovery and development.
Industry: In the production of various chemical products.
Mechanism of Action
The mechanism by which (R)-Methyl azepane-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
(R)-Methyl azepane-4-carboxylate hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1H-Azepine-4-carboxylic acid, hexahydro-
Methyl azepane-4-carboxylate
These compounds share structural similarities but may differ in their reactivity and applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (4R)-azepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
XRTUQTYCQFEQLS-OGFXRTJISA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCNCC1.Cl |
Canonical SMILES |
COC(=O)C1CCCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


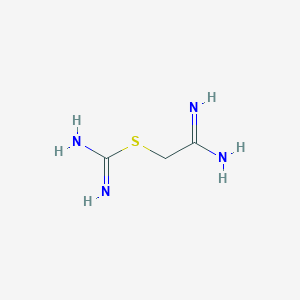
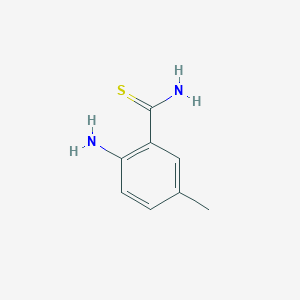

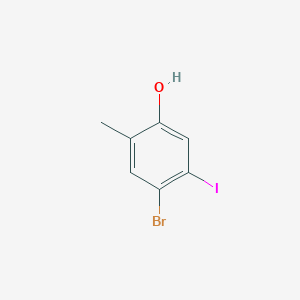
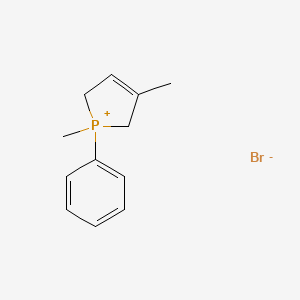

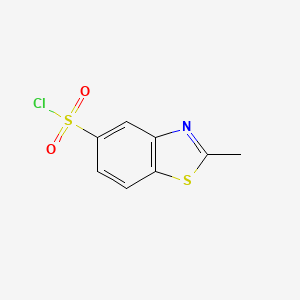
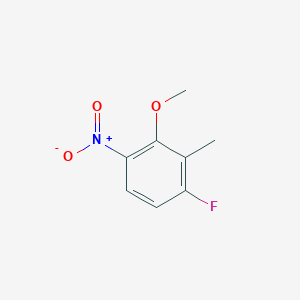
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
